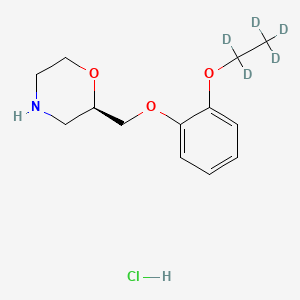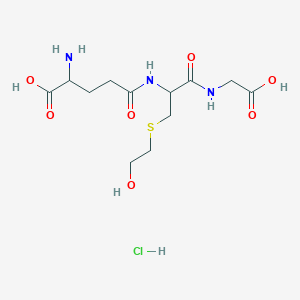
N5-(1-((Carboxymethyl)amino)-3-((2-hydroxyethyl)thio)-1-oxopropan-2-yl)glutamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N5-(1-((Carboxymethyl)amino)-3-((2-hydroxyethyl)thio)-1-oxopropan-2-yl)glutamine hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a glutamine backbone modified with carboxymethyl and hydroxyethylthio groups. These modifications impart specific chemical properties that make the compound useful in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N5-(1-((Carboxymethyl)amino)-3-((2-hydroxyethyl)thio)-1-oxopropan-2-yl)glutamine hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available glutamine.
Carboxymethylation: The first step involves the introduction of a carboxymethyl group. This can be achieved through a reaction with chloroacetic acid under basic conditions.
Thioether Formation: The next step is the formation of the hydroxyethylthio group. This is typically done by reacting the intermediate with 2-mercaptoethanol in the presence of a suitable catalyst.
Final Assembly: The final step involves the coupling of the modified glutamine with the carboxymethyl and hydroxyethylthio groups to form the desired compound. This is usually done under acidic conditions to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N5-(1-((Carboxymethyl)amino)-3-((2-hydroxyethyl)thio)-1-oxopropan-2-yl)glutamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the carboxymethyl group or the thioether linkage.
Substitution: The amino and thioether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the amino or thioether positions.
Wissenschaftliche Forschungsanwendungen
N5-(1-((Carboxymethyl)amino)-3-((2-hydroxyethyl)thio)-1-oxopropan-2-yl)glutamine hydrochloride has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme-substrate interactions, particularly those involving glutamine derivatives.
Industry: It can be used in the production of specialty chemicals and materials, particularly those requiring specific functional groups.
Wirkmechanismus
The mechanism by which N5-(1-((Carboxymethyl)amino)-3-((2-hydroxyethyl)thio)-1-oxopropan-2-yl)glutamine hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The carboxymethyl and hydroxyethylthio groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N5-(2-Hydroxyethyl)-L-glutamine: Similar in structure but lacks the carboxymethyl group.
N5-(Carboxymethyl)-L-glutamine: Similar but lacks the hydroxyethylthio group.
Uniqueness
N5-(1-((Carboxymethyl)amino)-3-((2-hydroxyethyl)thio)-1-oxopropan-2-yl)glutamine hydrochloride is unique due to the presence of both carboxymethyl and hydroxyethylthio groups. This dual modification imparts distinct chemical properties, making it more versatile in various applications compared to its analogs.
Eigenschaften
IUPAC Name |
2-amino-5-[[1-(carboxymethylamino)-3-(2-hydroxyethylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O7S.ClH/c13-7(12(21)22)1-2-9(17)15-8(6-23-4-3-16)11(20)14-5-10(18)19;/h7-8,16H,1-6,13H2,(H,14,20)(H,15,17)(H,18,19)(H,21,22);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFINCSKCRZION-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CSCCO)C(=O)NCC(=O)O)C(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN3O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.84 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
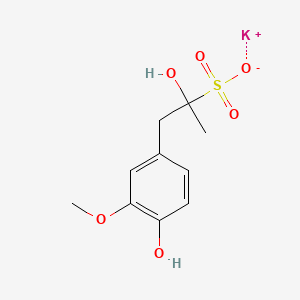


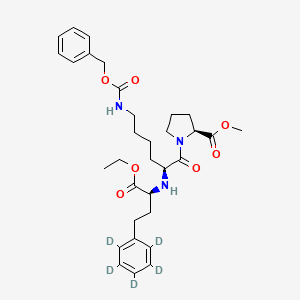

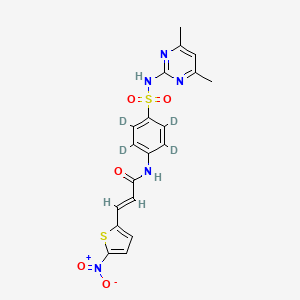
![methyl (5R)-5-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B588054.png)

![4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol](/img/structure/B588057.png)


